molecular formula C4H2BrNO2S B6273419 3-bromo-1,2-thiazole-4-carboxylic acid CAS No. 1309469-83-7

3-bromo-1,2-thiazole-4-carboxylic acid

Cat. No. B6273419
CAS RN: 1309469-83-7
M. Wt: 208
InChI Key:
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Description

3-bromo-1,2-thiazole-4-carboxylic acid is a chemical compound with the CAS Number: 1309469-83-7 . It has a molecular weight of 208.04 . This compound belongs to the class of organic compounds known as thiazolecarboxylic acids and derivatives . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid group (or a derivative thereof) .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 195-197°C .

Safety and Hazards

The safety information for 3-bromo-1,2-thiazole-4-carboxylic acid indicates that it has some hazards associated with it. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-1,2-thiazole-4-carboxylic acid involves the bromination of 1,2-thiazole-4-carboxylic acid followed by purification and characterization of the product.", "Starting Materials": [ "1,2-thiazole-4-carboxylic acid", "Bromine", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "To a solution of 1,2-thiazole-4-carboxylic acid (1.0 g, 7.0 mmol) in acetic acid (10 mL), add bromine (1.5 mL, 23.0 mmol) dropwise at room temperature.", "After the addition is complete, stir the reaction mixture at room temperature for 2 hours.", "Add sodium acetate (1.5 g, 18.0 mmol) to the reaction mixture and stir for an additional 30 minutes.", "Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent.", "Characterize the product by NMR spectroscopy and mass spectrometry." ] }

CAS RN

1309469-83-7

Molecular Formula

C4H2BrNO2S

Molecular Weight

208

Purity

95

Origin of Product

United States

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